![molecular formula C15H13NO2S B12866587 [4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound characterized by the presence of a biphenyl structure substituted with a methylsulfonyl group and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, where a suitable sulfonyl chloride reacts with the biphenyl compound in the presence of a base.
Addition of Acetonitrile Group:
Industrial Production Methods: Industrial production of [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The biphenyl core allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Biochemical Probes: The compound can serve as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine:
Drug Development: It is explored as a potential scaffold for the development of new therapeutic agents targeting specific biological pathways.
Industry:
Polymer Production: The compound is used in the synthesis of specialty polymers with unique mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] methanol
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] chloride
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] bromide
Comparison:
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and potential applications compared to its analogs with different substituents.
- The acetonitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H13NO2S |
|---|---|
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
2-[4-(4-methylsulfonylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10H2,1H3 |
Clave InChI |
MJECLNKKLCGQHT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


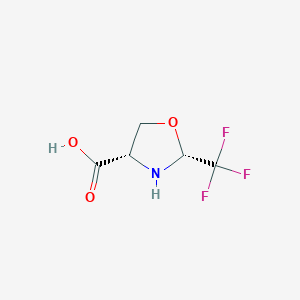
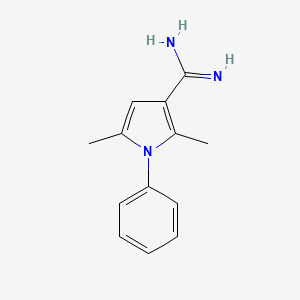
![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12866528.png)
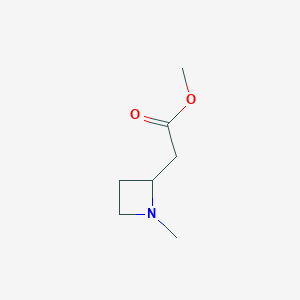

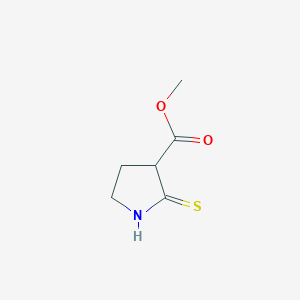
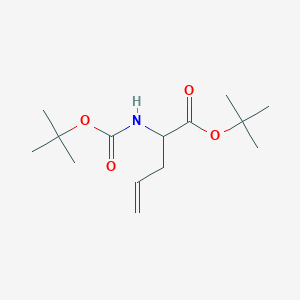

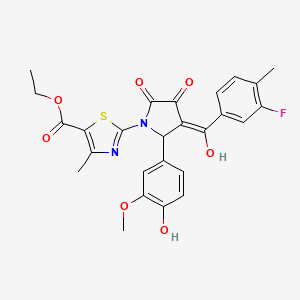
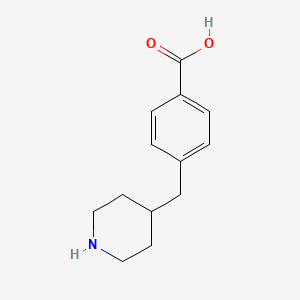
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)

